2,2-Diethoxy-4-phenyl-1,3-dioxolane
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Overview
Description
2,2-Diethoxy-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms. This compound is characterized by the presence of two ethoxy groups and a phenyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
2,2-Diethoxy-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2,2-Diethoxy-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and ethylene glycol.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride.
Scientific Research Applications
2,2-Diethoxy-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a model compound for understanding biochemical pathways.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-4-phenyl-1,3-dioxolane involves its ability to form stable acetal structures. In biochemical pathways, it can act as a substrate for enzymes that catalyze the formation or cleavage of acetal bonds. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2-Diethoxy-4-phenyl-1,3-dioxolane can be compared with other dioxolanes and related compounds:
1,3-Dioxolane: A simpler dioxolane without the phenyl and ethoxy groups.
2,2-Dimethyl-4-phenyl-1,3-dioxolane: Similar structure but with methyl groups instead of ethoxy groups.
2-Methylene-4-phenyl-1,3-dioxolane: Used in radical ring-opening polymerization and has applications in polymer chemistry. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
61562-26-3 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,2-diethoxy-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H18O4/c1-3-14-13(15-4-2)16-10-12(17-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
AUJXPRNBDPNXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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